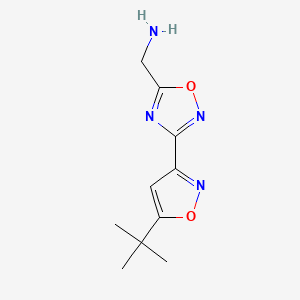

(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine

Description

Properties

IUPAC Name |

[3-(5-tert-butyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c1-10(2,3)7-4-6(13-15-7)9-12-8(5-11)16-14-9/h4H,5,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXKAMRIDPCYBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)C2=NOC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Amino-5-(tert-butyl) Isoxazole Intermediate

A key intermediate in the synthesis is 3-amino-5-(tert-butyl) isoxazole , which can be prepared by the cyclization of pivaloylacetonitrile with hydroxylamine under carefully controlled pH conditions in an aqueous solvent system.

-

- Starting materials: pivaloylacetonitrile and hydroxylamine (free base or hydrochloride salt)

- Solvent: water/ethanol mixture

- pH: maintained around neutral (6.2 to 7.0) during the reaction

- Temperature: reflux conditions (~78 °C)

- Reaction time: approximately 22 hours with continuous pH control for optimal yield

Mechanism : Hydroxylamine reacts with the nitrile group of pivaloylacetonitrile to form an amidoxime intermediate, which cyclizes to form the isoxazole ring.

-

- Desired 3-amino-5-(tert-butyl) isoxazole is obtained with yields ranging from 56% to 74% depending on the exact pH control and solvent ratios.

- Gas chromatography analysis shows the product contains over 90% of the desired isomer with minor regioisomeric impurities (5-amino-3-(tert-butyl) isoxazole) around 3-5%.

| Parameter | Value/Condition | Outcome |

|---|---|---|

| pH during reaction | 6.2 – 7.0 (carefully controlled) | Optimal yield and selectivity |

| Solvent | Water/Ethanol mixture | Good solubility and reaction rate |

| Temperature | Reflux (~78 °C) | Complete reaction in 22 hours |

| Yield | 56% – 74% | High regioselectivity |

| Purity (GC) | >90% desired isomer | Minor regioisomer impurities |

This method is described in detail in a patent disclosure, emphasizing the importance of pH control during the reaction to maximize the yield of the desired isoxazole isomer.

Construction of the 1,2,4-Oxadiazole Ring and Final Assembly

General Strategy

The synthesis of the 1,2,4-oxadiazole ring typically involves the cyclization of amidoxime derivatives with carboxylic acid derivatives or their activated forms (e.g., acid chlorides, acid fluorides). For the target compound, the 1,2,4-oxadiazole is formed by coupling the isoxazole intermediate with appropriate carboxylic acid derivatives bearing the methanamine substituent.

Summary Table of Preparation Methods

| Step | Starting Materials | Reaction Conditions | Key Notes | Yield (%) |

|---|---|---|---|---|

| 3-Amino-5-(tert-butyl) isoxazole synthesis | Pivaloylacetonitrile + Hydroxylamine | Reflux in water/ethanol, pH 6.2-7.0, 22 h | pH control critical for regioselectivity | 56-74 |

| Amidoxime formation | Amino acid derivatives or amines | Standard amidoxime synthesis conditions | Precursor for oxadiazole formation | Variable |

| 1,2,4-Oxadiazole ring formation | Amidoxime + acid derivative (acid fluoride or chloride) | Mild heating, dehydrating agent (e.g., cyanuric fluoride) | Cyclization step forming oxadiazole ring | 50-80 |

| Final coupling and purification | Isoxazole intermediate + oxadiazole precursor | Solvent: DCM/dioxane; purification by crystallization or chromatography | Ensures purity and correct substitution | Dependent on method |

Research Findings and Optimization Notes

pH control during isoxazole formation is essential to favor the 3-amino-5-(tert-butyl) isomer over undesired regioisomers. Maintaining pH near neutral during the first 6 hours of reaction significantly improves yield and selectivity.

Solvent choice affects solubility of reactants and intermediates; aqueous ethanol mixtures provide a good balance for the isoxazole synthesis step.

Use of activating agents like cyanuric fluoride improves efficiency in 1,2,4-oxadiazole ring formation by generating reactive acid fluorides in situ, facilitating cyclization.

Regioselectivity in cycloaddition reactions leading to isoxazole intermediates can be influenced by electronic effects of substituents and choice of dipolarophiles, which is critical for downstream oxadiazole construction.

Scale-up considerations : The described methods have been successfully applied in multi-gram scale syntheses with consistent yields and product purities, indicating robustness for practical applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.

Reduction: Reduction reactions can convert the oxadiazole ring to an oxadiazoline ring.

Substitution: The compound can participate in substitution reactions, especially at the tert-butyl group, which can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under conditions such as reflux or microwave irradiation.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of oxadiazoline derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It could be developed into a drug for treating various diseases, depending on its bioactivity and mechanism of action.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features, molecular formulas, and properties of the target compound with analogous 1,2,4-oxadiazole derivatives:

*Note: The target compound’s molecular formula is inferred based on structural analogs (e.g., and ).

Key Observations

Lipophilicity : The tert-butyl group in the target compound significantly increases logP compared to fluorophenyl (SH-5776) or pyridyl derivatives . This property may enhance blood-brain barrier penetration but reduce aqueous solubility.

Electronic Effects : Fluorine in SH-5776 and bromine in the bromophenyl derivative () alter electron density, affecting binding to targets like enzymes or receptors. The isoxazole in the target compound introduces additional hydrogen-bond acceptors (N and O) .

Biological Implications :

Biological Activity

The compound (3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine represents a significant area of research due to its potential biological activities, particularly in the context of cancer therapy. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in preclinical models, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be broken down into two key moieties: an isoxazole ring and an oxadiazole ring. The presence of the tert-butyl group enhances lipophilicity, which may influence the compound's bioavailability and interaction with biological targets.

Molecular Formula

- Molecular Formula: CHNO

- Molecular Weight: 224.23 g/mol

Research indicates that compounds containing isoxazole and oxadiazole moieties exhibit various biological activities, including:

- Inhibition of Kinases : The compound has been shown to inhibit the phosphorylation of FLT3 (FMS-like tyrosine kinase 3), which is crucial in the signaling pathways associated with acute myeloid leukemia (AML) .

- Induction of Apoptosis : In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines through a concentration-dependent mechanism .

Table 1: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| FLT3 Inhibition | Phosphorylation blockade | |

| Induction of Apoptosis | Concentration-dependent manner | |

| Cytotoxicity | Selective against MV4-11 cells |

Efficacy in Cancer Models

In vivo studies have demonstrated promising results for this compound in xenograft models. For instance, a derivative of this compound led to complete tumor regression in MV4-11 xenograft models at a dosage of 60 mg/kg/day without significant body weight loss . This suggests a favorable therapeutic window.

Case Study: Acute Myeloid Leukemia

A notable case study involved the evaluation of this compound's efficacy against AML. The results indicated that it not only inhibited FLT3 but also showed selective cytotoxicity towards FLT3-ITD mutant cells, which are often resistant to conventional therapies. The study highlighted the potential for developing novel FLT3 inhibitors based on this chemical framework .

Table 2: Preclinical Efficacy Data

| Study Type | Model Used | Dosage (mg/kg/day) | Outcome |

|---|---|---|---|

| Xenograft Study | MV4-11 | 60 | Complete tumor regression |

| Cytotoxicity Assay | Human AML Cell Line | Varies | Selective cytotoxicity observed |

Q & A

Basic: What synthetic methodologies are effective for preparing (3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine?

Answer:

The synthesis typically involves two key steps:

Isoxazole Ring Formation : React 3-amino-5-tert-butylisoxazole (precursor) with a nitrile oxide or via cyclization of a β-diketone derivative to introduce the tert-butyl-substituted isoxazole moiety .

Oxadiazole Ring Construction : Use a cyclization reaction between an amidoxime (derived from the isoxazole precursor) and a carboxylic acid derivative (e.g., activated ester or acyl chloride). For example, refluxing in ethanol or DMF with coupling agents like EDCI/HOBt improves yield .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended. Yield optimization may require adjusting reaction time (e.g., 12–24 hours) and temperature (80–100°C) .

Basic: How can the structure of this compound be confirmed experimentally?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the methanamine (-CH2NH2) group (δ ~3.5 ppm for CH2, δ ~1.8 ppm for NH2) and tert-butyl protons (δ ~1.3 ppm, singlet). The oxadiazole and isoxazole ring protons appear as distinct singlets between δ 6.5–8.5 ppm .

- X-ray Crystallography : Single-crystal diffraction with SHELXL refinement (via SHELX suite) resolves bond lengths and angles, particularly validating the oxadiazole-isoxazole linkage. Crystallize from DMSO or dichloromethane/hexane mixtures .

- HRMS : High-resolution mass spectrometry confirms the molecular ion ([M+H]⁺) and fragments, ensuring correct stoichiometry .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound’s biological targets?

Answer:

- Analog Synthesis : Replace the tert-butyl group with smaller (methyl) or bulkier (adamantyl) substituents to assess steric effects. Modify the oxadiazole ring with electron-withdrawing/donating groups (e.g., -NO2, -OCH3) to study electronic interactions .

- Biological Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., cytotoxicity). For example, measure IC50 values against cancer cell lines to correlate substituent size/activity .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., sphingosine kinase 1). Compare docking scores with experimental IC50 values for validation .

Advanced: How can researchers resolve contradictions in reported synthetic yields for similar oxadiazole derivatives?

Answer:

- Reaction Optimization : Screen catalysts (e.g., ZnCl2 for cyclization) or solvents (DMF vs. THF) to improve efficiency. For example, using microwave-assisted synthesis reduces reaction time from hours to minutes .

- Byproduct Analysis : Employ LC-MS or TLC to identify side products (e.g., uncyclized intermediates). Adjust stoichiometry (e.g., 1.2:1 ratio of amidoxime to acylating agent) to minimize impurities .

- Reproducibility Checks : Ensure precursor purity (≥95% by HPLC) and anhydrous conditions, as moisture can hydrolyze intermediates .

Advanced: What methods assess the compound’s stability under physiological conditions?

Answer:

- pH Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 24, and 48 hours. Use a C18 column with acetonitrile/water mobile phase .

- Thermal Stability : Perform thermogravimetric analysis (TGA) or DSC to determine melting points and decomposition temperatures. Store at -20°C under argon if degradation occurs above 150°C .

- Light Sensitivity : Expose to UV (254 nm) and visible light; quantify degradation products using UV-Vis spectroscopy .

Advanced: How does the tert-butyl group influence the compound’s pharmacokinetic properties?

Answer:

- Lipophilicity : Measure logP (shake-flask method) to confirm increased hydrophobicity from tert-butyl, which may enhance membrane permeability but reduce aqueous solubility .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Tert-butyl groups often resist oxidative metabolism, prolonging half-life .

- Protein Binding : Use equilibrium dialysis to assess binding to serum albumin. Bulky substituents like tert-butyl may increase binding, altering free drug concentration .

Basic: What spectroscopic techniques differentiate this compound from its synthetic intermediates?

Answer:

- IR Spectroscopy : The oxadiazole ring shows characteristic C=N stretches at ~1600 cm⁻¹, while the isoxazole C-O-C appears at ~1250 cm⁻¹. The NH2 group in the final product exhibits N-H stretches at ~3300 cm⁻¹, absent in intermediates .

- ¹H-¹³C HSQC NMR : Correlates CH2 (methanamine) and quaternary carbons (oxadiazole C3/C5), distinguishing the final product from uncyclized precursors .

Advanced: What mechanistic insights guide the design of derivatives with improved bioactivity?

Answer:

- Pharmacophore Mapping : Identify critical moieties (e.g., oxadiazole as a hydrogen bond acceptor, tert-butyl for hydrophobic interactions) using QSAR models .

- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine if derivatives act as competitive/non-competitive inhibitors. Modify the methanamine group to a tertiary amine for enhanced binding .

- In Vivo Studies : Test derivatives in animal models (e.g., xenografts) to correlate structural features (e.g., tert-butyl) with tumor growth inhibition and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.